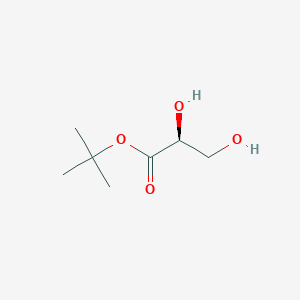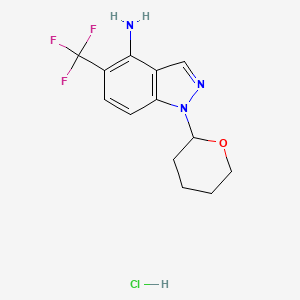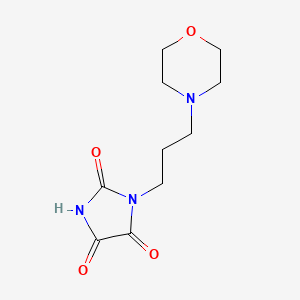
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione is a compound that belongs to the class of imidazolidine-2,4,5-triones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a morpholine ring attached to a propyl chain, which is further connected to an imidazolidine-2,4,5-trione core.
Vorbereitungsmethoden
The synthesis of 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione typically involves the reaction of glycoluril with potassium persulfate. Glycoluril is obtained by the condensation of urea and glyoxal. The oxidation of glycoluril with potassium persulfate in water at 75°C for 2 hours yields imidazolidine-2,4,5-trione . The morpholinopropyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Analyse Chemischer Reaktionen
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants like potassium persulfate.
Substitution: It can undergo substitution reactions where the morpholinopropyl group can be replaced or modified using different reagents.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include potassium persulfate for oxidation and sodium methylate for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of other chemical intermediates and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as cholinergic enzymes. The compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters like acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-triones and similar compounds like pirimidine-2,4,6-triones. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and solubility . For example, pirimidine-2,4,6-triones have been studied as soluble epoxide hydrolase inhibitors with enhanced water solubility .
Similar compounds include:
- 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione
- Pirimidine-2,4,6-triones
These comparisons highlight the unique properties of this compound, such as its specific inhibitory activity on cholinergic enzymes and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H15N3O4 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1-(3-morpholin-4-ylpropyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H15N3O4/c14-8-9(15)13(10(16)11-8)3-1-2-12-4-6-17-7-5-12/h1-7H2,(H,11,14,16) |
InChI-Schlüssel |
JWDKFGULYNGENK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCN2C(=O)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


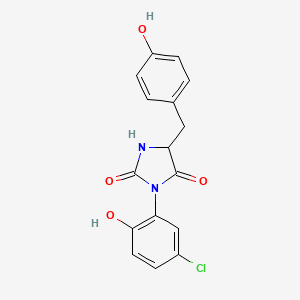


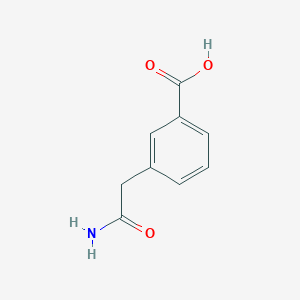

![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
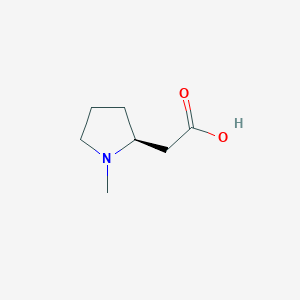
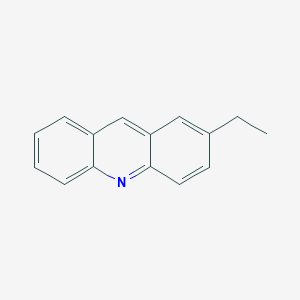
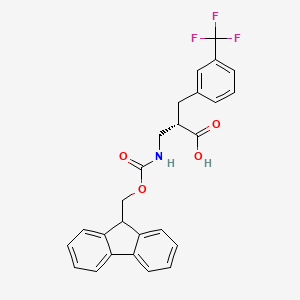

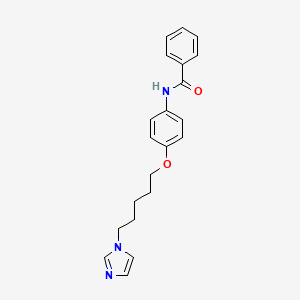
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
